molecular formula C15H15N3O5S2 B10885558 {4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone

{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone

Cat. No.: B10885558
M. Wt: 381.4 g/mol
InChI Key: YEJKGQWKGZMHFQ-UHFFFAOYSA-N
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Description

{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone is a complex organic compound with the molecular formula C15H15N3O5S2

Preparation Methods

The synthesis of {4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and organic solvents.

Scientific Research Applications

{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperazine ring provides structural stability, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins .

Properties

Molecular Formula

C15H15N3O5S2

Molecular Weight

381.4 g/mol

IUPAC Name

[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C15H15N3O5S2/c19-15(13-5-3-11-24-13)16-7-9-17(10-8-16)25(22,23)14-6-2-1-4-12(14)18(20)21/h1-6,11H,7-10H2

InChI Key

YEJKGQWKGZMHFQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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